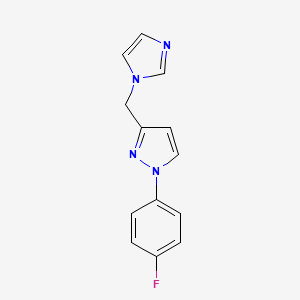
2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and properties that make it an attractive candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells. The antibacterial and antifungal properties of the compound are thought to be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile have been investigated in several studies. The compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the expression of genes that are involved in cell cycle regulation. Moreover, the compound has been reported to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, the compound has a low toxicity profile, which allows for higher concentrations to be used in experiments. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile. One potential avenue of research is the development of new drugs based on the structure of the compound. Another area of research is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the compound could be further studied for its potential use in the treatment of neurodegenerative disorders. Finally, the synthesis method of the compound could be optimized to increase the yield and purity of the final product.
Synthesemethoden
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile involves the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetonitrile in the presence of potassium carbonate and copper (I) iodide. The resulting product is then treated with thioacetamide to yield 2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile. This synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. Moreover, the compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2OS/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-18(17)7-5-16/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIQIVVFNNJYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(C#N)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(3-Fluoropyridin-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586010.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586028.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)

![2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile](/img/structure/B7586055.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)

![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
